molecular formula C20H24O3 B12303930 2-Methoxyphenyl 2-(4-tert-butylphenyl)propanoate CAS No. 75553-31-0

2-Methoxyphenyl 2-(4-tert-butylphenyl)propanoate

Cat. No.: B12303930
CAS No.: 75553-31-0
M. Wt: 312.4 g/mol
InChI Key: NMEMSFUTWQKELY-UHFFFAOYSA-N
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Description

2-methoxyphenyl 2-(4-isobutylphenyl)propanoate is an organic compound with the molecular formula C20H24O3 It is known for its unique chemical structure, which combines a methoxyphenyl group with an isobutylphenyl group through a propanoate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxyphenyl 2-(4-isobutylphenyl)propanoate typically involves the esterification of 2-methoxyphenol with 2-(4-isobutylphenyl)propanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve the desired product .

Industrial Production Methods

In an industrial setting, the production of 2-methoxyphenyl 2-(4-isobutylphenyl)propanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Additionally, purification techniques like distillation and crystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-methoxyphenyl 2-(4-isobutylphenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methoxyphenyl 2-(4-isobutylphenyl)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methoxyphenyl 2-(4-isobutylphenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. Additionally, the compound’s structural features allow it to interact with cellular membranes, influencing membrane fluidity and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxyphenyl 2-(4-isobutylphenyl)propanoate
  • 2-methoxyphenyl 2-(4-tert-butylphenyl)propanoate
  • 2-methoxyphenyl 2-(4-methylphenyl)propanoate

Uniqueness

2-methoxyphenyl 2-(4-isobutylphenyl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .

Properties

CAS No.

75553-31-0

Molecular Formula

C20H24O3

Molecular Weight

312.4 g/mol

IUPAC Name

(2-methoxyphenyl) 2-(4-tert-butylphenyl)propanoate

InChI

InChI=1S/C20H24O3/c1-14(15-10-12-16(13-11-15)20(2,3)4)19(21)23-18-9-7-6-8-17(18)22-5/h6-14H,1-5H3

InChI Key

NMEMSFUTWQKELY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C(C)(C)C)C(=O)OC2=CC=CC=C2OC

Origin of Product

United States

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